Z-Lys(Z)-OSu Z-Lys(Z)-OSu
Brand Name: Vulcanchem
CAS No.: 2116-83-8
VCID: VC21540553
InChI: InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
SMILES: C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C26H29N3O8
Molecular Weight: 511,51 g/mole

Z-Lys(Z)-OSu

CAS No.: 2116-83-8

Cat. No.: VC21540553

Molecular Formula: C26H29N3O8

Molecular Weight: 511,51 g/mole

* For research use only. Not for human or veterinary use.

Z-Lys(Z)-OSu - 2116-83-8

CAS No. 2116-83-8
Molecular Formula C26H29N3O8
Molecular Weight 511,51 g/mole
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
Standard InChI Key LHOAUCZIIQFZMI-NRFANRHFSA-N
Isomeric SMILES C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
SMILES C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Chemical Structure and Properties

Molecular Identity and Basic Information

Z-Lys(Z)-OSu possesses specific chemical identifiers that characterize its structure and composition:

PropertyValue
Chemical NameNα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester
CAS Number21160-83-8
Molecular FormulaC26H29N3O8
Molecular Weight511.52 g/mol
Structural Formula[(S)-1-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,5-pentanediyl]bis(carbamic acid benzyl) ester

Physical and Chemical Properties

The physical and chemical characteristics of Z-Lys(Z)-OSu determine its stability, handling requirements, and reactivity in synthetic applications:

PropertyValue
Melting Point112-113°C (in ethyl acetate and ligroine)
Physical FormSolid
ColorWhite to Off-White
Density1.33±0.1 g/cm³ (Predicted)
pKa10.55±0.46 (Predicted)
Recommended Storage Temperature-20°C
SolubilitySlightly soluble in chloroform, dioxane, methanol (with sonication)
BRN1559792

Structural Analysis

The structure of Z-Lys(Z)-OSu features several key components that define its function and reactivity:

  • A lysine backbone with L-configuration providing stereochemical control

  • Two benzyloxycarbonyl (Z) protecting groups that shield the reactive amine functionalities:

    • One attached to the alpha-amino group (Nα)

    • One attached to the epsilon-amino group (Nε) of the lysine side chain

  • An N-hydroxysuccinimide ester (OSu) that activates the carboxyl group, enabling efficient peptide bond formation

The dual protection strategy using Z groups prevents unwanted reactions during synthesis, while the OSu activation provides the necessary reactivity for controlled coupling reactions.

Nomenclature and Alternative Names

SynonymChemical Information
Z-Lys(Z)-OSUCommon abbreviated form
Z-Lysine(Z)-OSUExpanded name form
Nα,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimidAlternative nomenclature highlighting protection groups
Nα,Nε-di-z-l-lysine hydroxysuccinimide esterSystematic name indicating all functional groups
[(S)-1-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,5-pentanediyl]bis(carbamic acid benzyl) esterIUPAC-based structural name
N-Alpha,N-Epsilon-Di-Z-L-Lysine Hydroxysuccinimide EsterFully expanded systematic name

This variety of nomenclature highlights the compound's importance across different fields and applications in peptide chemistry.

Synthesis and Preparation Methods

General Synthetic Route

The synthesis of Z-Lys(Z)-OSu typically follows a multi-step process requiring precise control of reaction conditions:

  • Protection of L-lysine's alpha-amino group with benzyloxycarbonyl chloride (Z-Cl)

  • Subsequent protection of the epsilon-amino group with another Z-Cl molecule

  • Activation of the carboxylic acid group through reaction with N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) as a coupling agent

Reaction Conditions and Considerations

Successful synthesis requires specific conditions to ensure high yield and purity:

  • Temperature control: Reactions are typically conducted at 0-5°C initially, followed by room temperature

  • Solvent selection: Common solvents include DMF, THF, or dioxane/water mixtures

  • pH control: Maintained at slightly basic conditions (pH 8-9) for optimal protection reactions

  • Purification methods: Typically involving recrystallization from ethyl acetate/ligroine or column chromatography

Chemical Reactivity and Applications

Peptide Bond Formation Mechanism

Z-Lys(Z)-OSu is extensively utilized in the synthesis of peptides due to its ability to selectively protect lysine residues. The mechanism involves:

  • Formation of an activated ester through the OSu group, which enhances the electrophilicity of the carbonyl carbon

  • Nucleophilic attack by the amino group of another amino acid or peptide

  • Formation of an amide (peptide) bond with the elimination of N-hydroxysuccinimide

  • Retention of the Z protecting groups, allowing for controlled deprotection in subsequent steps

Deprotection Strategies

The Z protecting groups can be selectively removed under various conditions:

Deprotection MethodConditionsSelectivity
Catalytic HydrogenolysisH₂, Pd/C catalyst, methanol or ethanolRemoves all Z groups
AcidolysisHBr in acetic acidRemoves Z groups while preserving some other protections
Nucleophilic CleavageTrimethylsilyl iodideSelective removal possible under controlled conditions

This versatility in deprotection allows for strategic planning in multistep peptide synthesis.

Comparison with Similar Compounds

Z-Lys(Z)-OSu belongs to a family of protected and activated amino acid derivatives. Understanding its relationship to similar compounds helps in selecting the appropriate reagent for specific synthetic applications:

CompoundKey FeaturesApplicationsDifferences from Z-Lys(Z)-OSu
Boc-Lys(Z)-OSuBoc protection on α-amino group, Z protection on ε-amino groupOrthogonal protection strategiesDifferent α-amino protection (Boc vs. Z)
Z-Lys-OHZ protection only on α-amino group, free carboxyl groupBasic building blockLacks ε-protection and OSu activation
Fmoc-Lys(Boc)-OHFmoc and Boc orthogonal protection, free carboxylSolid-phase peptide synthesisDifferent protection pattern, no OSu activation
Z-Lys(Boc)-OSuMixed protection strategy with OSu activationSpecialized peptide synthesisDifferent ε-amino protection (Boc vs. Z)

Each of these compounds offers specific advantages depending on the synthetic strategy, protection/deprotection sequence, and coupling chemistry required.

Current Research Applications

Peptide Synthesis

Z-Lys(Z)-OSu continues to be a valuable tool in various peptide synthesis strategies:

  • Preparation of lysine-containing bioactive peptides

  • Synthesis of antimicrobial peptides where lysine residues are crucial for activity

  • Development of enzyme inhibitors with precise structural requirements

  • Creation of peptide libraries for drug discovery screening

Protein Modification

Recent applications extend to protein modification techniques:

  • Site-specific incorporation of lysine residues for protein engineering

  • Development of lysine-containing linkers for bioconjugation chemistry

  • Creation of modified proteins with enhanced stability or activity profiles

Future Perspectives and Emerging Applications

The utility of Z-Lys(Z)-OSu continues to evolve with advances in peptide science and biotechnology:

  • Integration into automated peptide synthesis platforms for higher efficiency

  • Application in the development of peptide-based therapeutics targeting various diseases

  • Utilization in the synthesis of peptide-mimetics as pharmaceutical candidates

  • Potential applications in emerging fields such as peptide-based materials and nanotechnology

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator